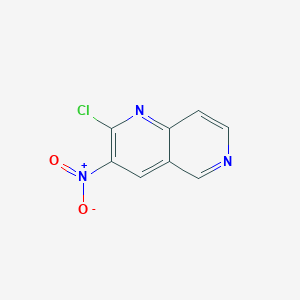
2-Chloro-3-nitro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a fused ring system with nitrogen atoms at positions 1 and 6, a chlorine atom at position 2, and a nitro group at position 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitro-1,6-naphthyridine typically involves the nitration of 2-chloro-1,6-naphthyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows: [ \text{2-Chloro-1,6-naphthyridine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Types of Reactions:
Substitution Reactions: The chlorine atom at position 2 can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The nitro group at position 3 can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and catalysts such as potassium carbonate.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Chloro-3-amino-1,6-naphthyridine.
Oxidation: Oxidized derivatives, though specific products depend on the conditions.
Applications De Recherche Scientifique
2-Chloro-3-nitro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including anticancer and antimicrobial compounds.
Biological Studies: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in organic electronics and photophysical applications.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-nitro-1,6-naphthyridine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
2-Chloro-1,6-naphthyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-1,6-naphthyridine: Lacks the chlorine atom, affecting its substitution reactions.
2-Amino-3-nitro-1,6-naphthyridine: Contains an amino group instead of chlorine, altering its chemical properties and biological activities.
Uniqueness: 2-Chloro-3-nitro-1,6-naphthyridine is unique due to the presence of both chlorine and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for synthesizing a wide range of derivatives with potential biological activities.
Propriétés
Numéro CAS |
87992-33-4 |
|---|---|
Formule moléculaire |
C8H4ClN3O2 |
Poids moléculaire |
209.59 g/mol |
Nom IUPAC |
2-chloro-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-7(12(13)14)3-5-4-10-2-1-6(5)11-8/h1-4H |
Clé InChI |
GZQLOBXKJNBODY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=CC(=C(N=C21)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
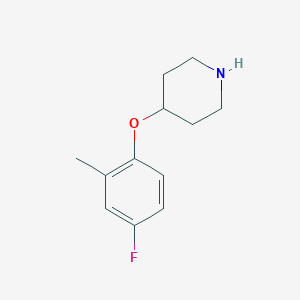
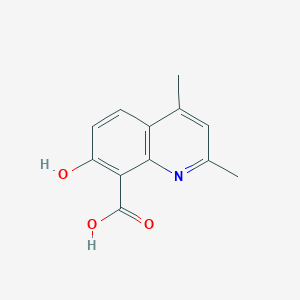
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)

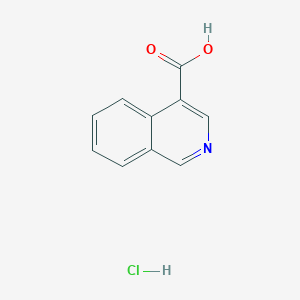
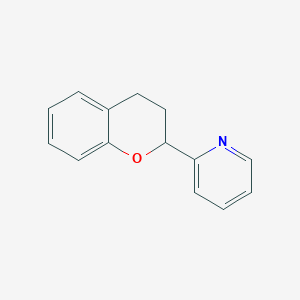

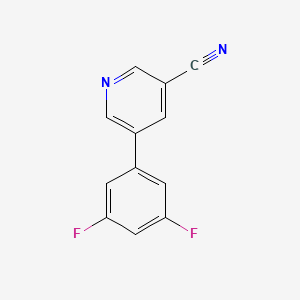
![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)

